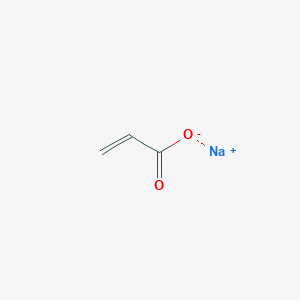

丙烯酸钠

概述

描述

丙烯酸钠是丙烯酸的钠盐,其化学式为( \text{C}3\text{H}_3\text{NaO}_2 )。它是生产超级吸水性聚合物的关键单体,这些聚合物具有相对于自身质量吸收和保留大量水的能力 {_svg_1}。这种化合物广泛应用于各种应用中,包括卫生用品、农业和工业过程。

科学研究应用

丙烯酸钠在科学研究中具有广泛的应用:

化学: 用作合成超级吸水性聚合物和水凝胶的单体.

生物学: 用于开发用于组织工程和药物递送系统的生物材料.

医学: 用于伤口敷料和控释系统配方.

5. 作用机理

丙烯酸钠发挥作用的主要机制是通过其形成水凝胶的能力。这些水凝胶是由聚(丙烯酸钠)链交联形成的,它们可以吸收和保留大量的水。聚合物链中的羧酸根与水分子相互作用,导致水凝胶膨胀 。这种性质在各种应用中得到利用,包括超级吸水性材料和药物递送系统。

类似化合物:

聚丙烯酸: 结构类似,但缺少钠离子,使其作为超级吸水性聚合物的效果较差.

甲基丙烯酸: 含有甲基,改变了其聚合性能和应用.

丙烯酸乙酯: 丙烯酸的酯,由于其独特的性质,在不同的聚合物应用中使用.

丙烯酸钠的独特性: 丙烯酸钠形成高度吸水性水凝胶的独特能力使其与其他类似化合物区别开来。其钠离子增强了其吸水能力,使其在需要高吸水率的应用中不可或缺 .

作用机制

Target of Action

Sodium acrylate (SA) is a metal salt of acrylic acid . It serves as a monomer in the production of polyacrylic acid salts and copolymers . The primary targets of sodium acrylate are the molecules it interacts with during the polymerization process .

Mode of Action

Sodium acrylate can be prepared by an acid-base reaction between sodium hydroxide and acrylic acid . It is used in the preparation of poly(sodium acrylate) using bulk, solution, emulsion, and suspension polymerization techniques . In the polymerization process, sodium acrylate interacts with its targets, leading to the formation of a water-soluble polymer .

Biochemical Pathways

The polymerization of sodium acrylate results in the formation of polyacrylic acid salts and copolymers . These polymers have diverse applications in various industries.

Result of Action

The polymerization of sodium acrylate results in the formation of a water-soluble polymer . This polymer can be used in a variety of industries and personal care applications . For example, it can be used in tuning the grain size of iron oxide microparticles for potential applications in biological assaying and in chemical sensors .

准备方法

合成路线和反应条件: 丙烯酸钠通常通过丙烯酸与氢氧化钠的中和合成。反应如下:[ \text{CH}2=\text{CHCOOH} + \text{NaOH} \rightarrow \text{CH}_2=\text{CHCOONa} + \text{H}_2\text{O} ] 该反应在受控条件下进行,以确保丙烯酸完全转化为丙烯酸钠 {_svg_2}。

工业生产方法: 丙烯酸钠的工业生产涉及丙烯经丙烯醛为中间体两步气相氧化成丙烯酸。然后用氢氧化钠中和丙烯酸,生成丙烯酸钠 。另一种方法是从乙烯和二氧化碳合成,由于原材料成本较低,被认为更具成本效益 。

化学反应分析

反应类型: 丙烯酸钠会发生各种化学反应,包括:

聚合: 丙烯酸钠可以聚合形成聚(丙烯酸钠),一种超级吸水性聚合物。

取代反应: 丙烯酸钠中的乙烯基可以参与与各种试剂的取代反应。

常见试剂和条件:

聚合: 由自由基引发,通常使用过硫酸钾等引发剂,在水性条件下进行。

取代反应: 通常涉及在温和条件下攻击乙烯基的亲核试剂。

主要产品:

聚(丙烯酸钠): 通过聚合形成,用于超级吸水性材料。

取代丙烯酸酯: 通过取代反应形成,用于各种化学合成.

相似化合物的比较

Polyacrylic Acid: Similar in structure but lacks the sodium ion, making it less effective as a superabsorbent polymer.

Methacrylic Acid: Contains a methyl group, which alters its polymerization properties and applications.

Ethyl Acrylate: An ester of acrylic acid, used in different polymer applications due to its distinct properties.

Uniqueness of Sodium Acrylate: Sodium acrylate’s unique ability to form highly absorbent hydrogels sets it apart from other similar compounds. Its sodium ion enhances its water-absorbing capacity, making it invaluable in applications requiring high absorbency .

属性

CAS 编号 |

7446-81-3 |

|---|---|

分子式 |

C3H4NaO2 |

分子量 |

95.05 g/mol |

IUPAC 名称 |

sodium;prop-2-enoate |

InChI |

InChI=1S/C3H4O2.Na/c1-2-3(4)5;/h2H,1H2,(H,4,5); |

InChI 键 |

USNWAMPROKAEIT-UHFFFAOYSA-N |

SMILES |

C=CC(=O)[O-].[Na+] |

手性 SMILES |

C=CC(=O)[O-].[Na+] |

规范 SMILES |

C=CC(=O)O.[Na] |

密度 |

1.1 - 1.4 g/cm³ |

熔点 |

>300 °C |

Key on ui other cas no. |

28603-11-4 7446-81-3 9003-04-7 25549-84-2 95077-68-2 |

物理描述 |

Liquid Liquid; [IUCLID] White to cream colored solid; [MSDSonline] White solid; [ICSC] Light gray powder; [Sigma-Aldrich MSDS] WHITE POWDER WITH CHARACTERISTIC ODOUR. |

Pictograms |

Environmental Hazard |

相关CAS编号 |

25549-84-2 |

溶解度 |

Solubility in water: good |

同义词 |

acrylic acid, polymers carbomer 934p carbomer 940 carbomer homopolymer type c (allyl pentaerythritol crosslinked) carbomer-934 carbopol 940 carbopol 940, ammonium salt carbopol 940, calcium salt carbopol 941 cavity conditioner GC Conditioner HIVISWAKO 105 PAA170 PAA20 cpd PAA60 cpd poly(acrylic acid) poly(sodium acrylate) polyacrylate sodium polyacrylic acid sodium polyacrylate |

产品来源 |

United States |

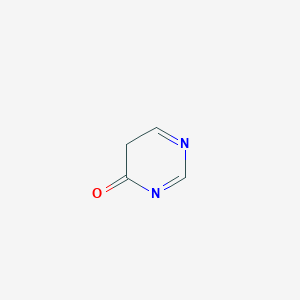

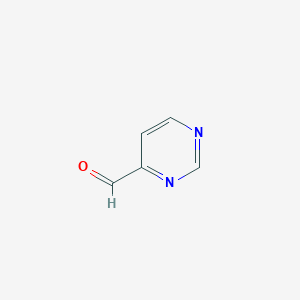

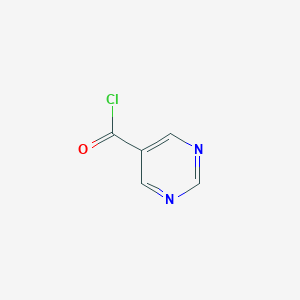

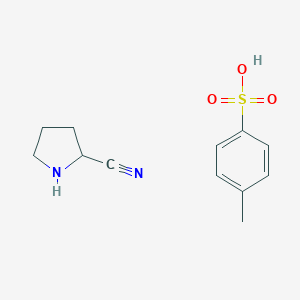

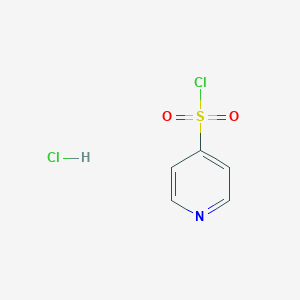

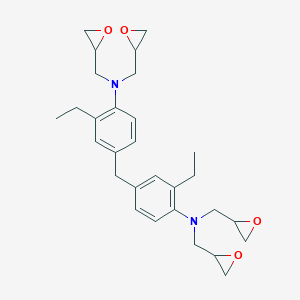

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B152814.png)

![Pyrido[2,3-b]pyrazin-6(5H)-one](/img/structure/B152815.png)

![Ethyl 2-methylidenespiro[2.2]pentane-1-carboxylate](/img/structure/B152816.png)

![Pyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B152818.png)

![Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B152821.png)